4-(Benzyloxy)-2-methoxybenzonitrile 4-(Benzyloxy)-2-methoxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 719274-37-0
VCID: VC2394281
InChI: InChI=1S/C15H13NO2/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3
SMILES: COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol

4-(Benzyloxy)-2-methoxybenzonitrile

CAS No.: 719274-37-0

Cat. No.: VC2394281

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-2-methoxybenzonitrile - 719274-37-0

Specification

CAS No. 719274-37-0
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name 2-methoxy-4-phenylmethoxybenzonitrile
Standard InChI InChI=1S/C15H13NO2/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3
Standard InChI Key VLNZEGSKTAONOT-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N
Canonical SMILES COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N

Introduction

4-(Benzyloxy)-2-methoxybenzonitrile is an organic compound with the molecular formula C15H13NO. It is a derivative of benzonitrile, featuring a benzene ring substituted with a cyano group, a benzyloxy group at the para position, and a methoxy group at the ortho position relative to the cyano group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile

The synthesis of 4-(Benzyloxy)-2-methoxybenzonitrile typically involves a multi-step process. One common method starts with 4-hydroxy-2-methoxybenzonitrile, which is reacted with benzyl bromide in the presence of a base like potassium carbonate to introduce the benzyloxy group. This reaction is often carried out in a solvent such as dry DMF at low temperatures, followed by stirring at room temperature for several hours .

ReagentsConditionsYield
4-Hydroxy-2-methoxybenzonitrileDry DMF, 0°C, then RT89%
Benzyl bromideSlow addition-
Potassium carbonate--

Comparison with Similar Compounds

4-(Benzyloxy)-2-methoxybenzonitrile can be compared to other benzonitrile derivatives, such as 4-Benzyloxy-3-methoxybenzonitrile, which has been studied for its potential in nanoelectronics and optoelectronics due to its conjugated structure. The positioning of the methoxy group at the ortho position in 4-(Benzyloxy)-2-methoxybenzonitrile may influence its reactivity and biological activity differently compared to its meta-substituted analogs.

CompoundStructural FeaturesUnique Aspects
4-Benzyloxy-3-methoxybenzonitrileMethoxy at meta positionDifferent reactivity and biological activity
4-(Benzyloxy)-2-methoxybenzonitrileMethoxy at ortho positionPotential for distinct biological interactions

Safety and Handling

Given the lack of specific safety data for 4-(Benzyloxy)-2-methoxybenzonitrile, it is advisable to handle this compound with caution, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Similar compounds containing a benzonitrile group can be toxic and flammable.

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